

# Application Note: Analytical Characterization of 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 4-Hydroxy-2-methoxy-3-methylbenzaldehyde

Cat. No.: B8548520

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## Executive Summary & Chemical Identity[1][2]

**4-hydroxy-2-methoxy-3-methylbenzaldehyde** is a trisubstituted benzaldehyde derivative.[1] [2] Its structural proximity to Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Isovanillin makes analytical resolution critical.[1] This compound is often encountered as a byproduct in the formylation of substituted phenols or as a degradation product in lignin chemistry.[2]

Critical Nomenclature Alert: Databases often conflate this compound with Trimetazidine Impurity N (4-hydroxy-2,3-dimethoxybenzaldehyde, CAS 69471-05-2).[1][2]

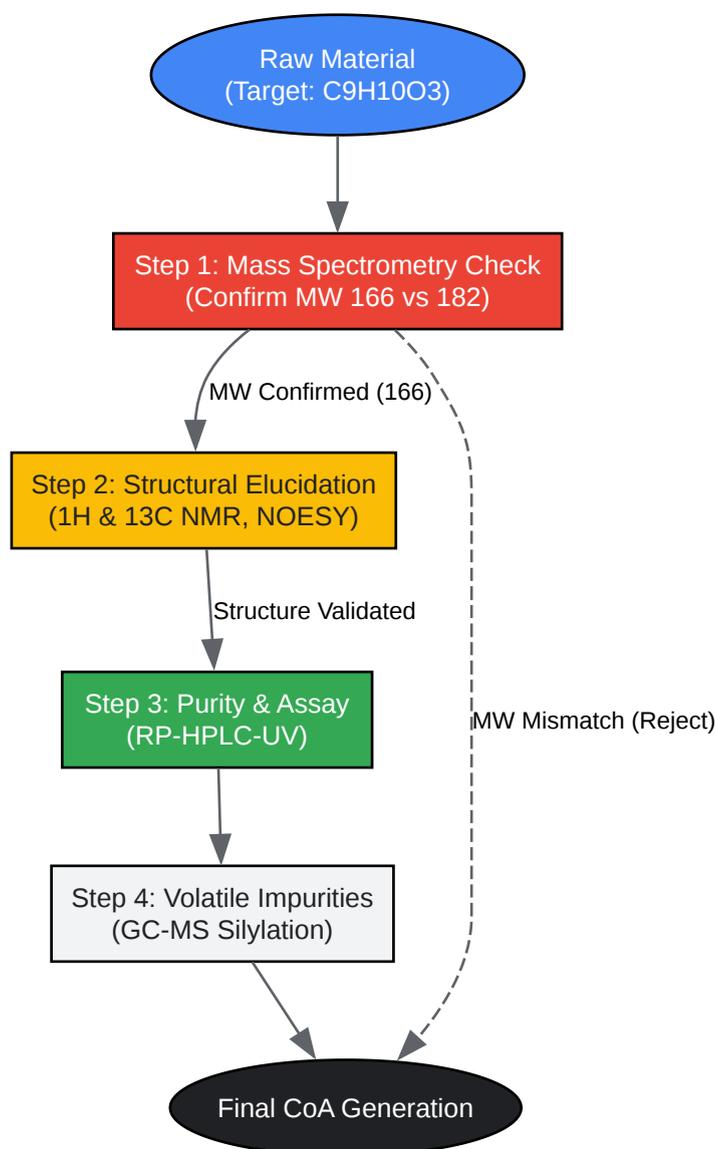
- Target Compound: **4-hydroxy-2-methoxy-3-methylbenzaldehyde** (Formula: C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | MW: 166.17 g/mol ).[1][2]
- Common Database Error: CAS 69471-05-2 is frequently listed with the name of the target compound but the molecular weight of the dimethoxy analog (MW 182.17).[1]
- Action: Always verify the molecular ion ( ) via Mass Spectrometry before proceeding with standard preparation.

## Physicochemical Profile

Property	Value (Theoretical/Experimental)
Molecular Formula	
Molecular Weight	166.17 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Phenolic)	~7.5 - 8.0 (Est.) <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
LogP	~1.6

## Analytical Workflow Strategy

The characterization strategy prioritizes the differentiation of positional isomers (methyl vs. methoxy placement).[\[2\]](#)



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Figure 1: Analytical workflow emphasizing the critical molecular weight verification step.

## Protocol 1: Structural Elucidation (Spectroscopy)[1] [2]

### A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the 2-methoxy-3-methyl substitution pattern from isomers like Vanillin (3-methoxy).[1][2]

## Methodology:

- Solvent: DMSO-  
(preferred for identifying the phenolic -OH) or CDCl<sub>3</sub>

[1]

- Frequency: 400 MHz or higher.

## Expected Chemical Shifts (DMSO-

):

- Aldehyde (-CHO): Singlet,  
10.0 – 10.2 ppm.[1][2]
- Phenolic (-OH): Broad singlet,  
9.5 – 10.5 ppm (exchangeable with D  
O).[1][2]
- Aromatic Protons (H-5, H-6):
  - The substitution is at 1(CHO), 2(OMe), 3(Me), 4(OH).[2]
  - Protons remain at positions 5 and 6.[2]
  - Pattern: Two doublets (ortho-coupling,  
Hz).  
6.8 – 7.6 ppm region.[2]
- Methoxy (-OCH<sub>3</sub>): Singlet,  
3.7 – 3.9 ppm (Integration: 3H).[1][2]

- Methyl (-CH

): Singlet,

2.1 – 2.3 ppm (Integration: 3H).[1][2] Note: An aromatic methyl is significantly upfield from a methoxy group.[1][2]

Interpretation Logic:

- If you see two methoxy signals (~3.8 ppm) and no methyl signal (~2.2 ppm), the compound is the impurity 4-hydroxy-2,3-dimethoxybenzaldehyde (MW 182).[1]
- NOESY Experiment: Critical for confirming regiochemistry.[2] Irradiation of the Methoxy group should show NOE enhancement of the Aldehyde proton (indicating 2-position) but not the aromatic protons (blocked by 3-methyl).[1]

## B. Mass Spectrometry (MS)[2]

- Ionization: ESI (Negative mode preferred for phenolics) or EI (GC-MS).[1][2]
- Target Ion:
  - ESI(-):  
.[1][2]
  - EI (70eV):  
.[2]
- Fragmentation (EI):
  - 166 (Molecular Ion)[1]
  - 165 (  
, stable quinoid structure)[1][2]
  - 137 (Loss of CHO,  
) [1]

- 122 (Loss of CHO + Me)

## Protocol 2: Chromatographic Purity (HPLC-UV)[1][2]

Separation of this compound from Vanillin and Isovanillin requires pH control to suppress ionization of the phenolic hydroxyl group.

### Method Parameters

Parameter	Condition
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), mm, 3.5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 280 nm (aromatic ring) and 310 nm (conjugated aldehyde)
Injection Vol	5 - 10 $\mu$ L

### Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
15.0	60	Linear Gradient
18.0	90	Wash
20.0	90	Hold
20.1	10	Re-equilibration
25.0	10	End

#### Scientific Rationale:

- Acidic Mobile Phase: The pKa of the phenol is ~8.[2] At neutral pH, partial ionization causes peak tailing.[2] 0.1% Formic acid ensures the analyte remains protonated (neutral), sharpening the peak shape and increasing retention on the C18 phase.
- Wavelength Selection: 280 nm is universal for phenols. 310 nm is more specific for the conjugated benzaldehyde system, reducing interference from non-carbonyl impurities.[2]

### Protocol 3: GC-MS for Volatile Impurities[1][2]

Due to the aldehyde functionality, this molecule can be analyzed by GC, though derivatization improves peak shape.[2]

#### Silylation Protocol (BSTFA):

- Weigh ~5 mg of sample into a GC vial.[2]
- Add 500  $\mu$ L anhydrous Pyridine.
- Add 200  $\mu$ L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
- Incubate at 60°C for 30 minutes.
- Inject 1  $\mu$ L into GC-MS (Split 10:1).
- Result: The Phenolic -OH will be silylated (TMS ether).[1] The Aldehyde -CHO remains underivatized or forms a TMS-enol ether depending on conditions (usually remains -CHO under mild conditions).[1]
- Shift: MW increases by 72 Da (replacement of H with SiMe

). Target

[2]

### References

- ChemicalBook. (2023).[2] Product Entry: **4-Hydroxy-2-methoxy-3-methylbenzaldehyde** (CAS 69471-05-2).[1][2][8][Link](#) (Note: Use for CAS verification, but cross-reference MW).[2]
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